molecular formula C4H9NO3 B1331476 2-hydroxyethyl N-methylcarbamate CAS No. 13296-57-6

2-hydroxyethyl N-methylcarbamate

Cat. No. B1331476
CAS RN: 13296-57-6
M. Wt: 119.12 g/mol
InChI Key: SCSYMLCLRSCCAE-UHFFFAOYSA-N
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Description

2-hydroxyethyl N-methylcarbamate (2HENMC) is an organic compound belonging to the family of carbamates. It is a colorless, odorless, and crystalline solid at room temperature and is highly soluble in water. 2HENMC is a versatile compound with potential applications in a variety of fields, including biochemistry, medicinal chemistry, and chemical synthesis.

Scientific Research Applications

Metabolism in Biological Systems

2-Hydroxyethyl N-Methylcarbamate and similar methylcarbamate insecticides undergo various metabolic processes such as hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects. Carbaryl, a compound structurally related to this compound, is hydroxylated to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl. These products are then conjugated, stored, or excreted. Hydrolysis is a major metabolic pathway for many carbamates in animals (Knaak, 1971).

Analytical Detection and Quantification

An analytical method combining on-line derivatization-extraction and gas-liquid chromatography has been developed for the determination of N-methylcarbamates like this compound. This method overcomes the thermal instability of N-methylcarbamates and allows for identification and quantification at nanogram levels (Ballesteros et al., 1993).

Synthesis and Chemical Properties

Research into the synthesis and properties of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, which are structurally related to N-methylcarbamates, shows that certain derivatives with electron-donating substituents exhibit antineoplastic activity. This highlights the potential medicinal applications of carbamate derivatives (Anderson et al., 1989).

Environmental Degradation and Toxicity

The environmental fate of methylcarbamate insecticides in plants demonstrates that they are often degraded while retaining the carbamate moiety. This metabolism involves processes like oxidation and hydroxylation, which are critical for understanding their environmental impact and toxicity (Kuhr, 1968).

Inhibitory Effects on Enzymes

Aryl N-hydroxy- and N-methoxy-N-methylcarbamates, related to this compound, have been examined as inhibitors of acetylcholinesterase. These derivatives are strong inhibitors of the enzyme, indicating the potential for developing enzyme inhibitors based on the carbamate structure (Chiu et al., 1973).

Method for Synthesis of Activated N-Methylcarbamates

Research into efficient preparation methods for activated N-methylcarbamates has been conducted. This involves synthesizing N-(methylcarbamoyloxy)succinimide and other derivatives from corresponding chloroformates, highlighting advancements in carbamate chemistry (Konakahara et al., 1993).

Future Directions

The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also widely represented in agricultural chemicals . Therefore, the future directions of 2-hydroxyethyl N-methylcarbamate could be in these areas.

properties

IUPAC Name

2-hydroxyethyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSYMLCLRSCCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301246
Record name 2-hydroxyethyl N-methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13296-57-6
Record name 1,2-Ethanediol, 1-(N-methylcarbamate)
Source CAS Common Chemistry
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Record name NSC 142007
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Record name 13296-57-6
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Record name 2-hydroxyethyl N-methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYETHYL N-METHYLCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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